

# Application Notes and Protocols for Fasnall

## Stock Solution Preparation

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### Compound of Interest

Compound Name: *Fasnall*

Cat. No.: *B607418*

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## Introduction

**Fasnall** is a thiophenopyrimidine compound identified as a selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][2] Upregulation of FASN is a known characteristic of many cancer cells, making it a significant target in oncology research.[3] **Fasnall** has demonstrated potent anti-tumor activity in preclinical models, particularly in HER2+ breast cancer, by inducing apoptosis and inhibiting cell proliferation.[4][5] Recent evidence also suggests that **Fasnall** may act as a respiratory Complex I inhibitor.[6][7] These application notes provide detailed protocols for the preparation of **Fasnall** stock solutions and their application in common research assays.

## Quantitative Data Summary

The following table summarizes the key quantitative data for **Fasnall**.

Property	Value	Reference
Molecular Weight	338.47 g/mol	[1]
Molecular Formula	C <sub>19</sub> H <sub>22</sub> N <sub>4</sub> S	[1]
CAS Number	929978-58-5	[1]
Appearance	Light yellow to brown solid	[8]
IC <sub>50</sub> (FASN)	3.71 µM (cell-free assay)	[8]
IC <sub>50</sub> (Acetate Incorporation)	147 nM (HepG2 cells)	[9]
IC <sub>50</sub> (Glucose Incorporation)	213 nM (HepG2 cells)	[9]
Solubility in DMSO	10 - 30 mg/mL	[8][9][10]
Solubility in Ethanol	25 mg/mL	[1][11]
Solubility in Water	Insoluble	[1]

## Experimental Protocols

### Protocol 1: Preparation of Fasnall Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Fasnall** in DMSO.

Materials:

- **Fasnall** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
- Calculate Mass: Determine the mass of **Fasnall** required to prepare the desired volume of a 10 mM stock solution using the following formula:  $\text{Mass (mg)} = 10 \text{ mM} \times 338.47 \text{ g/mol} \times \text{Volume (L)}$  For example, for 1 mL of a 10 mM stock solution, weigh out 3.38 mg of **Fasnall**.
- Dissolution: Add the weighed **Fasnall** powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. To aid dissolution, vortex the solution thoroughly. Gentle warming (e.g., to 37°C) and sonication can be used if precipitation occurs.[8][11]
- Sterilization (Optional): If required for the specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][8][11]

## Protocol 2: Cell Proliferation Assay using Fasnall

This protocol provides a general method for assessing the effect of **Fasnall** on the proliferation of cancer cell lines.

### Materials:

- Cancer cell line of interest (e.g., BT474, SKBR3, MCF7)[4]
- Complete cell culture medium
- 96-well cell culture plates
- **Fasnall** stock solution (e.g., 10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Cell proliferation reagent (e.g., WST-1, MTT, or resazurin-based assays)[1][12]
- Microplate reader

## Procedure:

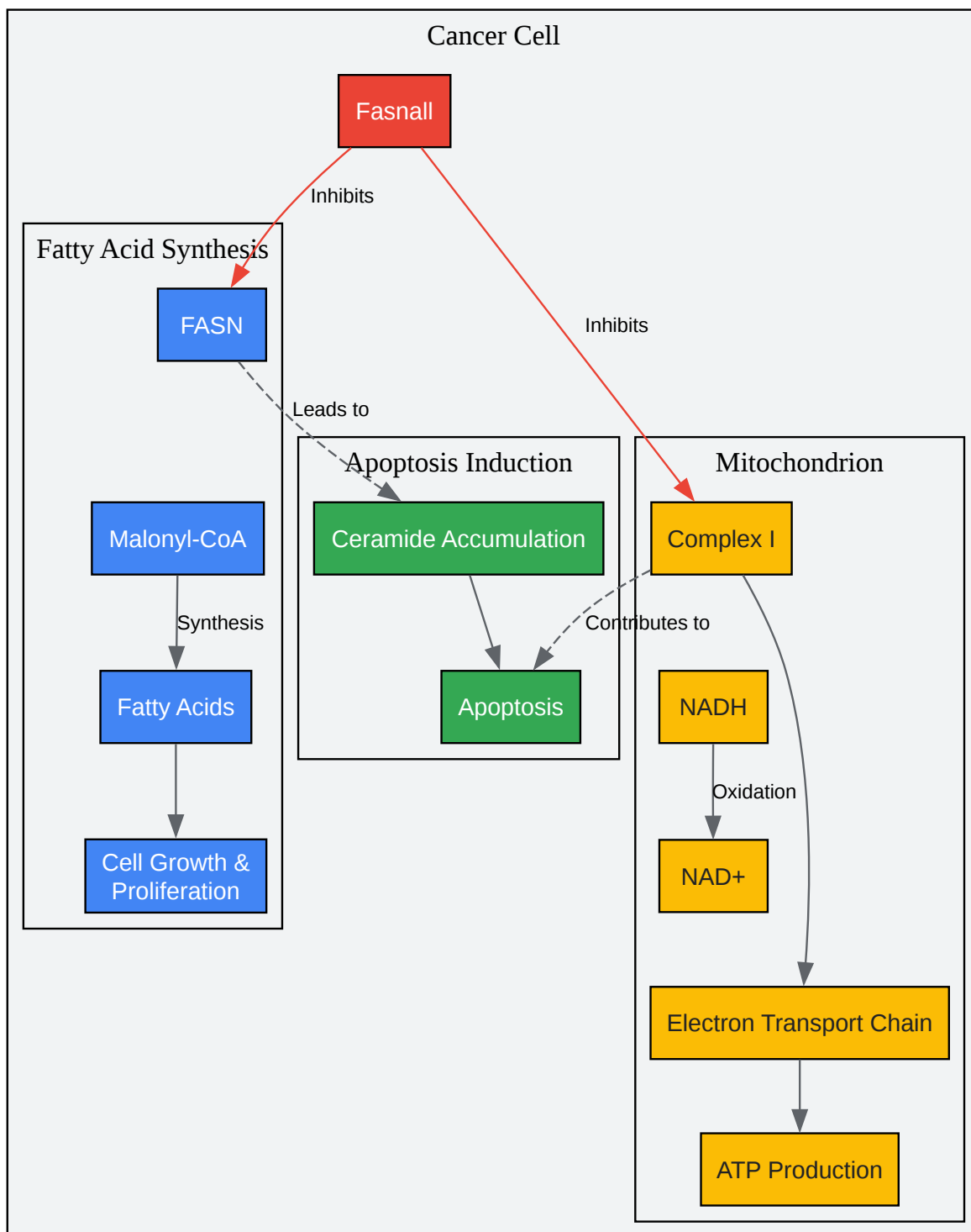
- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g.,  $1 \times 10^4$  cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO<sub>2</sub>).<sup>[1]</sup>
- Treatment: Prepare serial dilutions of **Fasnall** in complete cell culture medium from the stock solution. The final concentrations should typically range from nanomolar to micromolar, with a common effective concentration being around 10 µM.<sup>[1]</sup> Remove the old medium from the cells and add the medium containing the different concentrations of **Fasnall**. Include a vehicle control (medium with the same concentration of DMSO used for the highest **Fasnall** concentration).
- Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).<sup>[1]</sup>
- Viability Assessment: After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC<sub>50</sub> value.

## Visualizations



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Caption: Workflow for preparing **Fasnall** stock solution.



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Caption: Proposed signaling pathways of **Fasnall**.

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